molecular formula C8H11NO B8707339 4-Methyl-4,5,6,7-tetrahydro-furo[3,2-c]pyridine

4-Methyl-4,5,6,7-tetrahydro-furo[3,2-c]pyridine

Cat. No. B8707339
M. Wt: 137.18 g/mol
InChI Key: RLJDCIYRSLABTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07947689B2

Procedure details

In close analogy to the procedure described above, 4-Methyl-6,7-dihydro-furo[3,2-c]pyridine is reacted with sodium triacetoxyborohydride to provide the title compound.
Name
4-Methyl-6,7-dihydro-furo[3,2-c]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]2[CH:8]=[CH:9][O:10][C:6]=2[CH2:5][CH2:4][N:3]=1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>>[CH3:1][CH:2]1[C:7]2[CH:8]=[CH:9][O:10][C:6]=2[CH2:5][CH2:4][NH:3]1 |f:1.2|

Inputs

Step One
Name
4-Methyl-6,7-dihydro-furo[3,2-c]pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NCCC2=C1C=CO2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1NCCC2=C1C=CO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.